
Disodium 2,5-thiophenedicarboxylate
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Overview
Description
Disodium 2,5-thiophenedicarboxylate is an organic compound with the molecular formula C₆H₂Na₂O₄S It is a disodium salt of 2,5-thiophenedicarboxylic acid, featuring a thiophene ring substituted with two carboxylate groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 2,5-thiophenedicarboxylate can be synthesized through several methods. One common approach involves the neutralization of 2,5-thiophenedicarboxylic acid with sodium hydroxide. The reaction typically proceeds as follows:
Dissolution: Dissolve 2,5-thiophenedicarboxylic acid in water.
Neutralization: Add a stoichiometric amount of sodium hydroxide to the solution.
Crystallization: Allow the solution to crystallize, yielding this compound.
The reaction conditions are generally mild, often conducted at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Neutralization: Large quantities of 2,5-thiophenedicarboxylic acid are neutralized with sodium hydroxide in industrial reactors.
Purification: The resulting solution is purified through filtration and crystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Disodium 2,5-thiophenedicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Polymer Synthesis
Biobased Polyesters
Disodium 2,5-thiophenedicarboxylate serves as a key building block for synthesizing biobased polyesters. Research indicates that thiophene-based polymers exhibit promising properties for sustainable materials. For instance, poly(pentanediol 2,5-thiophenedicarboxylate) and poly(hexanediol 2,5-thiophenedicarboxylate) have been synthesized to explore their enzymatic degradation processes. These polymers are noted for their potential in applications such as packaging due to their gas barrier properties and biodegradability .
Structure-Property Relationships
In a study investigating the replacement of petroleum-based poly(ethylene terephthalate) with fully bio-based copolyesters derived from dimethyl 2,5-thiophenedicarboxylate, it was found that varying the ratios of diester monomers significantly affected the properties of the resulting copolyesters. The resulting materials demonstrated enhanced reactivity and tailored mechanical properties, making them suitable for various applications .
Coordination Chemistry
Copper(II) Complexes
this compound has been utilized in the synthesis of copper(II) complexes. These complexes are characterized through infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy to investigate their thermal properties and structural characteristics. The findings suggest that these complexes may have applications in catalysis and materials science due to their unique electronic properties .
Intermediates in Chemical Synthesis
Fluorescent Whitening Agents
Thiophene-2,5-dicarboxylic acid derivatives are often used as intermediates in the production of fluorescent whitening agents. The synthesis process typically involves converting thiophene-2,5-dicarboxylic acid into its dichloride form before further reactions with ortho-aminophenols lead to the formation of fluorescent dyes. This application is particularly relevant in the textile and paper industries where brightening agents are essential .
Summary of Applications
Case Studies
-
Enzymatic Degradation of Polyesters
A study focused on the enzymatic degradation of poly(pentanediol 2,5-thiophenedicarboxylate) revealed insights into how varying diol chain lengths affect hydrolysis rates. This research is pivotal for developing sustainable materials that can degrade efficiently in environmental settings . -
Synthesis of High-Performance Polyesters
Research demonstrated that copolyesters derived from dimethyl 2,5-thiophenedicarboxylate could replace traditional petroleum-based materials while maintaining desirable physical properties. This work emphasizes the potential for sustainable alternatives in material science .
Mechanism of Action
The mechanism by which disodium 2,5-thiophenedicarboxylate exerts its effects depends on its application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.
Chemical Reactions: Its reactivity is influenced by the electron-donating and electron-withdrawing effects of the thiophene ring and carboxylate groups.
Comparison with Similar Compounds
Disodium 2,5-thiophenedicarboxylate can be compared with other thiophene derivatives:
2,5-Thiophenedicarboxylic Acid: The parent acid form, which lacks the sodium ions.
2-Thiophenecarboxylic Acid: A similar compound with only one carboxylate group.
3,4-Thiophenedicarboxylic Acid: A positional isomer with carboxylate groups at the 3 and 4 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized materials and in various research applications.
Biological Activity
Disodium 2,5-thiophenedicarboxylate (also referred to as 2,5-TDCA) is a compound of interest due to its various biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound is derived from 2,5-thiophenedicarboxylic acid, which is synthesized through the chlorination of adipic acid using thionyl chloride. The compound appears as a pale yellow to white solid and serves as a building block in the synthesis of various functional materials, including fluorescent brightening agents and coordination polymers .
1. Antimicrobial Activity
Several studies have indicated that derivatives of thiophenedicarboxylic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from 2,5-TDCA have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of 2,5-TDCA Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 20 |
Compound C | P. aeruginosa | 18 |
2. Anticancer Properties
Research has also highlighted the anticancer potential of this compound. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of key signaling pathways.
Mechanism of Action:
- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest: It has been shown to arrest the cell cycle at the G1/S phase, preventing cancer cell proliferation.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 100 µM) compared to control groups .
3. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Effects on Cytokine Production
Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 200 | 150 |
Disodium 2,5-TDCA (50 µM) | 120 | 90 |
Disodium 2,5-TDCA (100 µM) | 80 | 50 |
Coordination Chemistry and Biological Implications
The coordination chemistry of this compound has opened avenues for its use in developing novel therapeutic agents. Its ability to form coordination complexes with metal ions enhances its biological activity and can lead to improved efficacy in targeting specific cellular pathways.
Example Coordination Complexes:
Properties
Molecular Formula |
C6H4Na2O4S |
---|---|
Molecular Weight |
218.14 g/mol |
InChI |
InChI=1S/C6H4O4S.2Na/c7-5(8)3-1-2-4(11-3)6(9)10;;/h1-2H,(H,7,8)(H,9,10);; |
InChI Key |
FANZMNFGDYXQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C(=O)O.[Na].[Na] |
Origin of Product |
United States |
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